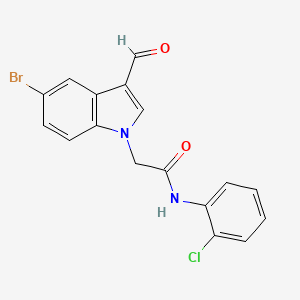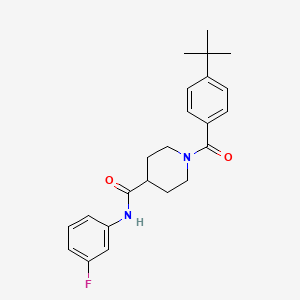![molecular formula C24H22ClN3O2 B3537485 N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B3537485.png)
N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide
説明
N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide, commonly known as CPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPB is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward-related behavior.
作用機序
CPPB is a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system. The mesolimbic system plays a crucial role in the regulation of reward-related behavior, and dopamine release in this system is associated with the reinforcing effects of drugs of abuse. By blocking the dopamine D3 receptor, CPPB reduces the reinforcing effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
CPPB has been shown to have a range of biochemical and physiological effects. In animal models, CPPB has been shown to reduce dopamine release in the nucleus accumbens, which is a key brain region involved in reward-related behavior. CPPB has also been shown to reduce the expression of c-Fos, a protein that is upregulated in response to drugs of abuse. Additionally, CPPB has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of CPPB for lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific role of the dopamine D3 receptor in various neurological disorders. However, CPPB also has some limitations. For example, its potency is relatively low compared to other dopamine D3 receptor antagonists, which can make it difficult to achieve a therapeutic effect at low doses.
将来の方向性
There are several future directions for research on CPPB. One area of interest is the potential use of CPPB in the treatment of opioid addiction. Opioid addiction is a major public health issue, and CPPB has been shown to reduce opioid-seeking behavior in animal models. Another area of interest is the potential use of CPPB in the treatment of depression. CPPB has been shown to increase the expression of BDNF, which is a protein that is reduced in patients with depression. Finally, there is also interest in developing more potent and selective dopamine D3 receptor antagonists that could have greater therapeutic potential than CPPB.
科学的研究の応用
CPPB has been extensively studied for its potential therapeutic applications in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease. In addiction, CPPB has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. In schizophrenia, CPPB has been shown to improve cognitive function and reduce positive symptoms in animal models. In Parkinson's disease, CPPB has been shown to improve motor function and reduce the side effects of levodopa treatment.
特性
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-20-9-5-11-22(17-20)27-12-14-28(15-13-27)24(30)19-8-4-10-21(16-19)26-23(29)18-6-2-1-3-7-18/h1-11,16-17H,12-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQASGLREDSGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3537402.png)
![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3537407.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B3537411.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3537419.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3537442.png)
![N-benzyl-2-{[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3537445.png)
![2-[(4-bromophenyl)sulfonyl]-3-(2H-chromen-3-yl)acrylonitrile](/img/structure/B3537476.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B3537483.png)
![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3537493.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3537496.png)
